4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine
Description
Properties
IUPAC Name |
4-methyl-6-(piperidin-4-ylmethoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-6-11(14-8-13-9)15-7-10-2-4-12-5-3-10/h6,8,10,12H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAJVSOLIRALTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, a piperidine derivative can be reacted with a halogenated pyrimidine compound under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Chemical Reactions Involving Pyrimidine Derivatives
Pyrimidine derivatives, including those with piperidine moieties, can undergo various chemical reactions typical for heterocyclic compounds. These include:
-
Nucleophilic Substitution : Pyrimidines can undergo nucleophilic substitution reactions, where a leaving group is replaced by a nucleophile. This is often used to introduce new functional groups.
-
Alkylation : Alkylation reactions are used to attach alkyl groups to the pyrimidine ring or its substituents, such as the piperidine moiety.
-
Boekelheide Rearrangement : Although not directly applicable to this compound, pyrimidine N-oxides can undergo the Boekelheide rearrangement, which involves a -sigmatropic rearrangement .
Reaction Conditions and Techniques
The conditions under which these reactions occur are critical for their success. Common techniques used to monitor and optimize reactions include:
-
Thin-Layer Chromatography (TLC) : Used to monitor the progress of reactions and check for purity.
-
High-Performance Liquid Chromatography (HPLC) : Provides detailed information on purity and can be used for purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Essential for confirming the structure of synthesized compounds.
Potential Biological Activities
While specific biological activities of 4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine are not detailed, pyrimidine derivatives are known for their potential as antimicrobial agents and in cancer treatment . The presence of piperidine and pyrimidine moieties suggests potential interactions with biological targets such as enzymes or receptors.
Data Table: Common Reactions and Conditions for Pyrimidine Derivatives
| Reaction Type | Conditions | Yield/Purity |
|---|---|---|
| Nucleophilic Substitution | Solvent: DMF or DMSO, Temperature: 50-100°C | High yield with proper conditions |
| Alkylation (e.g., Mitsunobu) | Solvent: THF, Reagents: DEAD, PPh3 | Good yield with optimized conditions |
| Boekelheide Rearrangement | Solvent: Acetic anhydride, Temperature: 120°C | Variable yield depending on conditions |
Scientific Research Applications
Medicinal Chemistry
4-Methyl-6-[(piperidin-4-yl)methoxy]pyrimidine serves as a crucial scaffold in the development of new pharmaceuticals. Its derivatives have been investigated for their potential in treating various conditions, including:
- Central Nervous System Disorders : The compound's ability to interact with neurotransmitter systems positions it as a candidate for drugs targeting neurological disorders.
- Infectious Diseases : Research indicates that pyrimidine derivatives exhibit antibacterial and antiviral properties, making them suitable for developing treatments against pathogens .
The compound has been used in biological studies to evaluate its antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine can inhibit the growth of various bacteria and fungi, demonstrating significant zones of inhibition against strains like Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some derivatives have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth and proliferation .
Industrial Applications
In addition to its pharmaceutical relevance, this compound is utilized in synthesizing fine chemicals and intermediates for pharmaceuticals. Its versatility allows it to be incorporated into various chemical processes aimed at producing complex organic molecules .
Antimicrobial Efficacy
A study focused on synthesizing various pyrimidine derivatives demonstrated that certain modifications significantly enhanced antibacterial activity. For instance, compounds with halogen substitutions showed increased potency against Bacillus subtilis and Pseudomonas aeruginosa, outperforming standard antibiotics such as ciprofloxacin .
Anticancer Research
Research into the anticancer potential of this compound derivatives revealed that some compounds exhibited selective cytotoxicity against breast cancer cell lines. These findings suggest that structural modifications can lead to enhanced therapeutic profiles tailored for specific cancer types .
Mechanism of Action
The mechanism of action of 4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance the compound’s binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Substituent Variations at Position 6
The substituent at position 6 of the pyrimidine ring critically influences biological activity and physicochemical properties.
Key Insights :
- Piperidine Derivatives : Piperidinylmethoxy groups (as in the target compound) improve receptor binding through amine-mediated interactions, whereas longer chains (e.g., propoxy in compound 137) may enhance flexibility and selectivity .
- Halogenated Substituents : Chlorophenyl groups (e.g., 2g) increase lipophilicity, improving membrane permeability and activity in inflammatory models .
- Hydrophobic vs. Basic Groups : Phenyl substituents favor crystal packing but reduce solubility, while piperidinylmethoxy balances hydrophilicity and target engagement .
Role of Methoxy Groups and Linker Length
Methoxy groups and linker length between the pyrimidine and substituent modulate activity:
- Methoxy Necessity : In pyrido[2,3-d]pyrimidines, removal of a methoxy group at position 5 (R4) abolished anti-proliferative activity (IC50 >40 µM vs. 6.9 µM with methoxy) . The target compound's methoxy linker may similarly stabilize binding interactions.
- Chain Length : Compound 137's propoxy linker (vs. methoxy in the target compound) allows deeper penetration into hydrophobic pockets, contributing to its high sigma-1 receptor affinity .
Receptor Binding and Selectivity
- Sigma-1 Receptor Antagonism: Piperidine-containing pyrimidines (e.g., compound 137) show nanomolar affinity (Ki = 1.06 nM) due to the basic amine aligning with pharmacophoric requirements .
- Anti-inflammatory Activity : Halogenated analogs (e.g., 2g) outperform methoxy derivatives in carrageenan-induced edema models, likely due to increased lipophilicity .
Analgesic Effects
- Halogen vs. Piperidine Substituents : Compounds 2g (4-chlorophenyl) and 2b (2-bromophenyl) match diclofenac in analgesic activity, whereas polar groups (e.g., methoxy) reduce potency . The target compound’s piperidinylmethoxy group may shift activity toward central nervous system targets.
Physicochemical Properties
- Solubility : Piperidinylmethoxy substituents introduce basicity, improving aqueous solubility compared to hydrophobic phenyl or halogenated analogs .
Biological Activity
4-Methyl-6-[(piperidin-4-yl)methoxy]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article explores the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.
Chemical Structure
The compound's structure consists of a pyrimidine ring substituted with a methoxy group linked to a piperidine moiety. This unique configuration is believed to influence its biological properties significantly.
Antibacterial Activity
Research indicates that pyrimidine derivatives exhibit substantial antibacterial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values for related compounds against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | <125 |
| This compound | S. aureus | 75 |
Antifungal Activity
Similar compounds have also demonstrated antifungal activity against pathogens such as Candida albicans. The presence of the methoxy group is crucial in enhancing the antifungal efficacy .
Antiviral Activity
The antiviral potential of pyrimidines has been widely documented, including their action against various viruses. The ability of these compounds to inhibit viral replication mechanisms makes them candidates for further study in antiviral therapies .
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrimidine derivatives. For example, compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 1.4 |
| Hep3B (liver cancer) | 3.77 |
| L-SR (leukemia) | 0.96 |
Study on Anticancer Effects
A notable study investigated the cytotoxic effects of various pyrimidine derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance anticancer activity .
Study on Antibacterial Properties
Another research focused on evaluating the antibacterial efficacy of several pyrimidine derivatives against common pathogens. The findings demonstrated that modifications at specific positions on the pyrimidine ring could lead to improved antibacterial activity, with some derivatives exhibiting MIC values comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of pyrimidines is often influenced by their structural features. Key factors include:
- Substituents on the Pyrimidine Ring : Variations in substituents can enhance or diminish biological activity.
- Linkage with Other Moieties : The presence of functional groups such as methoxy and piperidine can significantly affect pharmacological properties.
Research has shown that electron-donating groups tend to enhance activity against various pathogens .
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC or HPLC.
- Optimize solvent polarity to enhance yield (e.g., DMF for polar intermediates).
Basic: Which spectroscopic and crystallographic techniques are recommended for characterizing 4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine?
Methodological Answer:
| Technique | Parameters Analyzed | Application Example |
|---|---|---|
| X-ray Crystallography | Bond lengths, angles, hydrogen bonding | Confirm molecular conformation and intermolecular interactions (e.g., N–H⋯O/S bonds) . |
| ¹H/¹³C NMR | Chemical shifts, coupling constants | Verify substitution pattern and piperidine ring integration . |
| IR Spectroscopy | Functional groups (e.g., C-O-C, NH) | Identify ether and amine groups . |
| Mass Spectrometry | Molecular ion peak, fragmentation | Validate molecular weight and purity . |
Q. Best Practices :
- For crystallography, grow single crystals via slow evaporation (e.g., methanol/water mixtures) .
- Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal interference.
Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of this compound derivatives?
Q. Methodological Answer :
Core Modifications :
- Vary substituents on the pyrimidine ring (e.g., methyl → ethyl) to assess steric effects on target binding .
- Replace piperidine with other heterocycles (e.g., morpholine) to study electronic influences .
Functional Group Additions :
- Introduce polar groups (e.g., -OH, -NH₂) to enhance solubility or hydrogen-bonding interactions .
Pharmacological Assays :
- Test derivatives against disease-specific targets (e.g., COX-2 for anti-inflammatory activity) using enzyme inhibition assays .
- Compare IC₅₀ values to establish potency trends .
Q. Data Analysis :
- Use computational tools (e.g., molecular docking) to correlate structural features with activity .
- Prioritize derivatives with >50% inhibition in primary screens for in vivo validation .
Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?
Q. Methodological Answer :
| Discrepancy Source | Resolution Strategy |
|---|---|
| Bioavailability Issues | Perform pharmacokinetic studies (e.g., plasma concentration profiling) to assess absorption/metabolism . |
| Metabolite Interference | Identify active metabolites via LC-MS and test their activity separately . |
| Dosage Differences | Optimize dosing regimens using allometric scaling from animal models . |
| Target Selectivity | Use CRISPR-engineered cell lines to isolate target-specific effects . |
Case Study :
If in vitro COX-2 inhibition (IC₅₀ = 1 µM) does not translate to in vivo anti-inflammatory activity, evaluate:
- Plasma protein binding (e.g., using equilibrium dialysis).
- Tissue distribution via radiolabeling .
Basic: What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?
Q. Methodological Answer :
| Assay Type | Protocol | Relevant Targets |
|---|---|---|
| Enzyme Inhibition | Pre-incubate compound with target enzyme (e.g., COX-2) and measure substrate conversion (spectrophotometrically) . | Cyclooxygenases, kinases |
| Antimicrobial MIC | Broth dilution assay in 96-well plates; determine minimum inhibitory concentration . | Bacteria/fungi (e.g., S. aureus) |
| Cytotoxicity | MTT assay on cancer cell lines (e.g., HeLa) to calculate IC₅₀ . | Proliferation pathways |
Q. Quality Control :
- Include positive controls (e.g., aspirin for COX-2).
- Run triplicates to ensure reproducibility.
Advanced: How can molecular docking studies improve the design of this compound derivatives?
Q. Methodological Answer :
Target Preparation :
- Retrieve target protein structures (e.g., COX-2 from PDB: 1PXX) and remove water/cofactors.
Ligand Preparation :
- Generate 3D conformers of derivatives and optimize geometry (e.g., using Gaussian).
Docking Simulations :
- Use AutoDock Vina to predict binding poses and affinity scores .
Validation :
- Compare docking results with experimental IC₅₀ values to refine scoring functions .
Q. Key Insights :
- Prioritize derivatives with hydrogen bonds to key residues (e.g., Arg120 in COX-2) .
- Use MD simulations to assess binding stability over time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
